molecular formula C10H13NO5S B6258724 2-(4-methoxybenzenesulfonamido)propanoic acid CAS No. 85622-69-1

2-(4-methoxybenzenesulfonamido)propanoic acid

Cat. No. B6258724
CAS RN: 85622-69-1
M. Wt: 259.3
InChI Key:
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Description

2-(4-methoxybenzenesulfonamido)propanoic acid, also known as N-[(4-methoxyphenyl)sulfonyl]alanine, is a chemical compound with the CAS Number: 85622-69-1 . It has a molecular weight of 259.28 .


Molecular Structure Analysis

The molecular structure of this compound is represented by the formula C10H13NO5S . The InChI code for this compound is 1S/C10H13NO5S/c1-7(10(12)13)11-17(14,15)9-5-3-8(16-2)4-6-9/h3-7,11H,1-2H3,(H,12,13) .


Physical And Chemical Properties Analysis

This compound is a powder that is stored at room temperature .

Scientific Research Applications

  • Polymer Synthesis and Material Science :

    • The synthesis of polyaniline colloids employs dodecylbenzenesulfonic acid, related to 2-(4-methoxybenzenesulfonamido)propanoic acid, in the presence of a surfactant for the production of stable dispersions. This application is significant in the field of material science for creating polymers with potential electronic uses (Shreepathi & Holze, 2006).
  • Organic Chemistry and Reaction Mechanisms :

    • In organic synthesis, the reaction mechanisms of nitrosobenzenes with thiols in alcoholic media, including 2-propanol, have been studied. This research contributes to understanding complex organic reactions and synthesis processes (Montanari, Paradisi, & Scorrano, 1999).
  • Medicinal Chemistry and Drug Development :

    • Sulfonamide compounds, including structures similar to this compound, have been evaluated for their antitumor properties. These studies are pivotal in developing new antitumor agents and understanding their mechanisms of action (Owa et al., 2002).
  • Pharmacology and Anti-Inflammatory Applications :

    • The synthesis of sulfonamide conjugates with anti-inflammatory agents like ibuprofen and indomethacin has been researched. Such studies are crucial for developing new anti-inflammatory drugs with enhanced efficacy and specificity (Salem, Mahdi, & Mohammed, 2009; 2017).
  • Molecular Imaging and Spectroscopy :

    • The development of new fluorescent agents, such as 6 methoxy 2 [5 methoxy 2 (4 methylbenzenesulfonamido)]phenyl 4 benzoxazinone, demonstrates the application of sulfonamide derivatives in creating materials useful for imaging and spectroscopy (Wen, 2003).
  • Corrosion Inhibition :

    • Research on Schiff's bases derived from cysteine, including compounds like 3-mercapto-2-((4-methoxybenzylidene)amino)propanoic acid, has shown their effectiveness as corrosion inhibitors, highlighting their industrial applications (Gupta, Quraishi, Verma, & Mukherjee, 2016).

Safety and Hazards

The compound is labeled with the GHS07 pictogram and has the signal word "Warning" . Hazard statements include H315, H319, and H335, indicating that it can cause skin irritation, serious eye irritation, and may cause respiratory irritation . Precautionary statements include recommendations to avoid breathing dust/fume/gas/mist/vapors/spray and to wear protective gloves/protective clothing/eye protection/face protection .

properties

{ "Design of the Synthesis Pathway": "The synthesis pathway for 2-(4-methoxybenzenesulfonamido)propanoic acid involves the reaction of 4-methoxybenzenesulfonyl chloride with glycine in the presence of a base to form the intermediate 2-(4-methoxybenzenesulfonamido)acetic acid, which is then decarboxylated to yield the final product.", "Starting Materials": [ "4-methoxybenzenesulfonyl chloride", "glycine", "base (e.g. triethylamine)", "solvent (e.g. dichloromethane)" ], "Reaction": [ "Step 1: Dissolve glycine (1 equivalent) in a solvent (e.g. dichloromethane) and add a base (e.g. triethylamine) to the solution.", "Step 2: Slowly add 4-methoxybenzenesulfonyl chloride (1 equivalent) to the reaction mixture while stirring at room temperature.", "Step 3: Allow the reaction mixture to stir at room temperature for several hours until TLC analysis indicates complete conversion of the starting material.", "Step 4: Quench the reaction by adding water and extract the product into an organic solvent (e.g. ethyl acetate).", "Step 5: Dry the organic layer over anhydrous sodium sulfate and concentrate the solution under reduced pressure.", "Step 6: Purify the crude product by recrystallization or column chromatography to yield 2-(4-methoxybenzenesulfonamido)acetic acid.", "Step 7: Decarboxylate the intermediate by heating it in the presence of a decarboxylation catalyst (e.g. copper powder) in a solvent (e.g. ethanol) at reflux temperature.", "Step 8: Purify the final product by recrystallization or column chromatography to yield 2-(4-methoxybenzenesulfonamido)propanoic acid." ] }

CAS RN

85622-69-1

Molecular Formula

C10H13NO5S

Molecular Weight

259.3

Purity

98

Origin of Product

United States

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